molecular formula C15H17NO4S B10895317 Ethyl 4-ethyl-2-[(furan-2-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate

Ethyl 4-ethyl-2-[(furan-2-ylcarbonyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B10895317
M. Wt: 307.4 g/mol
InChI Key: GYLAMJMWULNCSM-UHFFFAOYSA-N
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Description

ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4-ethyl-5-methyl-3-thiophenecarboxylate with 2-furylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and nucleophiles like amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: It can be used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and furylcarbonyl-substituted molecules. Compared to these compounds, ETHYL 4-ETHYL-2-[(2-FURYLCARBONYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

    ETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE: A simpler molecule with similar functional groups but lacking the thiophene ring.

    4-ETHYL-5-METHYL-2-THIOPHENECARBOXYLIC ACID: A thiophene derivative with different substituents, leading to different reactivity and applications.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-ethyl-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H17NO4S/c1-4-10-9(3)21-14(12(10)15(18)19-5-2)16-13(17)11-7-6-8-20-11/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

GYLAMJMWULNCSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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